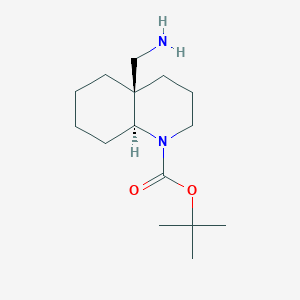

rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (4aR,8aS)-4a-(aminomethyl)-2,3,4,5,6,7,8,8a-octahydroquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-6-9-15(11-16)8-5-4-7-12(15)17/h12H,4-11,16H2,1-3H3/t12-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPORBQGTBACRD-SWLSCSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1CCCC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]2([C@@H]1CCCC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Cyclocondensation with Chiral Auxiliaries

Dynamic Kinetic Asymmetric Transformation (DYKAT)

A prominent approach involves dynamic kinetic asymmetric transformations using chiral amino alcohols. For instance, cyclocondensation reactions between racemic diastereomeric keto acids and (R)-phenylglycinol have been employed to construct enantiopure decahydroquinoline cores. In this method, racemic dimethyl-2-oxocyclohexanepropionic acids undergo stereoselective lactam formation via a DYKAT process, where the chiral auxiliary (R)-phenylglycinol induces asymmetry while the labile stereocenter at the ketone α-position undergoes in situ epimerization.

The resulting tricyclic oxazoloquinolone lactams (e.g., 7a/7b , 8a/8b ) are subsequently reduced to yield cis-decahydroquinolines. For rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate, this strategy could be adapted by introducing an aminomethyl group via reductive amination of a hydroxymethyl intermediate. For example, a hydroxymethyl-substituted lactam (analogous to PubChem CID 155821148) may undergo Mitsunobu substitution with phthalimide, followed by hydrazine deprotection to yield the primary amine.

Key Data:

N-Iodosuccinimide (NIS)-Promoted Aminocyclization

Cyclization of Bishomoallylic Amines

NIS-promoted 6-endo cyclization of 2-allyl-N-benzylcyclohexylamines offers a direct route to iodinated decahydroquinolines. In this method, the allyl group facilitates iodonium-induced cyclization, forming cis- or trans-3-iododecahydroquinolines. For the target compound, subsequent displacement of the iodide with an ammonia equivalent (e.g., NaN3 followed by Staudinger reduction) would introduce the aminomethyl group.

Critical to this approach is the retention of stereochemistry during cyclization. For example, cis-3-iododecahydroquinolines, when treated with Al₂O₃, retain their configuration, enabling stereocontrolled functionalization.

Key Data:

Biomimetic Polyketide Cyclization

Mimicking Biosynthetic Pathways

A biomimetic strategy inspired by dendrobatid alkaloid biosynthesis utilizes 1,5-polycarbonyl derivatives as synthetic equivalents of biogenetic intermediates. For example, diketones such as 1,5-tetracarbonyl compound 2 undergo enantioselective cyclocondensation with (R)-phenylglycinol to form tricyclic hydroquinolone lactams. Hydrolysis of the lactam and reductive opening yield the decahydroquinoline scaffold, while the tert-butyl carbamate is introduced via Boc protection of the secondary amine.

This method excels in enantioselectivity, with the chiral auxiliary dictating the configuration at C4a and C8a. The aminomethyl group may be installed via alkylation of a hydroxymethyl precursor (e.g., using NH3 under Mitsunobu conditions).

Key Data:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- DYKAT Approach : High stereoselectivity but requires multistep functional group interconversions (e.g., hydroxymethyl to aminomethyl).

- NIS Cyclization : Direct iodination allows late-stage diversification but necessitates careful handling of hazardous reagents.

- Biomimetic Route : Enantioselective and biomimetic but lower yields in lactam formation.

Stereochemical Considerations

All methods leverage chiral auxiliaries or kinetic resolution to control the 4aR and 8aS configurations. The DYKAT process and biomimetic cyclocondensation are particularly effective for enforcing cis-ring fusion.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline core.

Reduction: Reduced forms of the quinoline core with altered functional groups.

Substitution: Substituted quinoline derivatives with new functional groups.

Scientific Research Applications

rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly for targeting neurological disorders and infections.

Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.

Biological Studies: The compound’s biological activity can be studied to understand its interactions with various biological targets.

Mechanism of Action

The mechanism of action of rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, modulating their activity. The aminomethyl group may enhance binding affinity and specificity to these targets, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with this compound:

Key Research Findings

Steric and Electronic Effects: The aminomethyl substituent in the target compound enhances its reactivity in nucleophilic substitution reactions compared to the hydroxymethyl analogue (e.g., 3D-MRD23695) due to the amine’s nucleophilicity .

Crystallographic Comparisons: The racemic compound’s packing behavior resembles that of enantiomerically pure analogues (e.g., (4aR,8aR)-2,3-diphenyl-hexahydroquinoxaline), as both lack strong intermolecular hydrogen bonds, leading to similar unit-cell parameters despite stereochemical differences .

Applications in Drug Discovery: The Boc-protected amine in the target compound allows for selective deprotection, enabling modular synthesis of drug candidates. This contrasts with non-Boc analogues (e.g., hexahydroquinoxaline derivatives), which require additional protective steps .

Biological Activity

Rac-tert-butyl (4aR,8aS)-4a-(aminomethyl)-decahydroquinoline-1-carboxylate, also known by its CAS number 2752041-94-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H28N2O2. The compound features a decahydroquinoline core, which contributes to its pharmacological properties. The structural characteristics are essential for understanding its interaction with biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 256.40 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on phenoxazine derivatives have shown that they can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer therapy .

Antiparasitic Activity

The compound's structural analogs have been evaluated for their efficacy against various parasites, including those responsible for tropical diseases such as malaria and leishmaniasis. These studies focus on the compound's ability to induce oxidative stress in parasites, leading to cell death through mechanisms involving reactive oxygen species (ROS) generation .

The proposed mechanism of action for this compound involves modulation of key metabolic pathways in target cells. This includes inhibition of trypanothione reductase (TR), which is crucial for maintaining redox balance in parasitic cells. The interaction with TR leads to increased ROS levels and subsequent cell death .

Study 1: Antiparasitic Efficacy

In a recent study, this compound was tested against Leishmania panamensis. The compound demonstrated a selectivity index of 153 over human monocytes, indicating strong antiparasitic activity with minimal cytotoxicity to host cells .

Study 2: Cytotoxicity Assessment

Cytotoxicity assays using human monocyte cell lines revealed that the compound exhibits dose-dependent effects on cell viability. At concentrations ranging from 3.125 μg/mL to 200 μg/mL, significant reductions in cell viability were observed, with an IC50 value indicating effective cytotoxicity against certain cancer cell lines .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.